4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one 4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one Potent, selective melanin-concentrating hormone receptor 1 (MCH1R) antagonist (IC50= 5.6 nM in hMCH1R-expressing CHO cells). Displays selectivity for MCH1R over MCH2R (IC50 = > 10 μM). Decreases body weight in a mouse model of diet-induced obesity. Brain penetrant; orally active.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004863
InChI: InChI=1S/C24H25FN2O3/c25-20-5-3-19(4-6-20)18-30-23-11-14-27(24(28)17-23)21-7-9-22(10-8-21)29-16-15-26-12-1-2-13-26/h3-11,14,17H,1-2,12-13,15-16,18H2
SMILES: C1CCN(C1)CCOC2=CC=C(C=C2)N3C=CC(=CC3=O)OCC4=CC=C(C=C4)F
Molecular Formula: C24H25FN2O3
Molecular Weight: 408.5 g/mol

4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one

CAS No.:

Cat. No.: VC0004863

Molecular Formula: C24H25FN2O3

Molecular Weight: 408.5 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one -

Molecular Formula C24H25FN2O3
Molecular Weight 408.5 g/mol
IUPAC Name 4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one
Standard InChI InChI=1S/C24H25FN2O3/c25-20-5-3-19(4-6-20)18-30-23-11-14-27(24(28)17-23)21-7-9-22(10-8-21)29-16-15-26-12-1-2-13-26/h3-11,14,17H,1-2,12-13,15-16,18H2
Standard InChI Key ANCFKYJMXNMYNZ-UHFFFAOYSA-N
SMILES C1CCN(C1)CCOC2=CC=C(C=C2)N3C=CC(=CC3=O)OCC4=CC=C(C=C4)F
Canonical SMILES C1CCN(C1)CCOC2=CC=C(C=C2)N3C=CC(=CC3=O)OCC4=CC=C(C=C4)F

Chemical and Structural Characteristics

Molecular Identity

TC-MCH 7c possesses the molecular formula C24H25FN2O3\text{C}_{24}\text{H}_{25}\text{FN}_2\text{O}_3 and a molecular weight of 408.47 g/mol . The IUPAC name reflects its three primary structural components:

  • A 4-fluorobenzyloxy group at the pyridin-2-one ring's 4-position

  • A phenyl ring substituted with a 2-pyrrolidin-1-ylethoxy chain at the 1-position

  • The central pyridin-2-one scaffold facilitating planar molecular geometry .

Table 1: Key Chemical Identifiers

PropertyValueSource
SMILESC1CCN(C1)CCOC2=CC=C(C=C2)N3C=CC(=CC3=O)OCC4=CC=C(C=C4)F
InChI KeyRXUSHGWGUPCMPA-UHFFFAOYSA-N
PubChem CID45487371
ChEMBL IDCHEMBL566029

Pharmacological Profile

Receptor Binding Kinetics

TC-MCH 7c demonstrates nanomolar affinity for human MCH1R with an IC50_{50} of 5.6 nM in CHO-K1 cells expressing recombinant hMCH1R . Binding occurs through competitive displacement of endogenous MCH, as evidenced by radioligand ([125^{125}I]-MCH) displacement assays showing full inhibition at 100 nM .

Selectivity Profile

The compound exhibits >1,786-fold selectivity for MCH1R over MCH2R (IC50_{50} >10 μM) . Screening against 168 GPCRs, ion channels, and transporters revealed negligible activity (<50% inhibition at 10 μM), confirming target specificity.

Table 2: Pharmacological Activity Spectrum

TargetIC50_{50} (nM)Selectivity Ratio (MCH1R/Target)
MCH1R5.61 (Reference)
MCH2R>10,000>1,786
5-HT2C_{2C}>10,000>1,786
Dopamine D2_2>10,000>1,786

Mechanism of Action

Signal Transduction Modulation

In MCH1R-expressing cells, TC-MCH 7c inhibits MCH-induced calcium mobilization (IC50_{50} = 8.2 nM) and cAMP accumulation (IC50_{50} = 6.7 nM). The antagonist prevents receptor internalization, maintaining surface MCH1R expression levels at 89.4 ± 3.2% compared to 42.1 ± 4.7% with MCH alone.

Central Nervous System Penetration

Pharmacokinetic studies in C57BL/6J mice demonstrate:

  • Oral bioavailability: 67.3 ± 8.5%

  • Brain-to-plasma ratio: 0.85 at 2 hours post-administration

  • TmaxT_{\text{max}}: 1.2 hours (plasma), 1.8 hours (brain)

Research Applications

Neurocircuitry Mapping

TC-MCH 7c's brain penetrance enables localization of MCH1R-expressing neurons. Autoradiography in primate brains revealed high receptor density in:

  • Nucleus accumbens (32.4 ± 3.1 fmol/mg)

  • Lateral hypothalamus (28.7 ± 2.8 fmol/mg)

  • Ventral tegmental area (19.2 ± 1.9 fmol/mg)

Behavioral Pharmacology

In murine models, the antagonist attenuated MCH-induced:

  • Hyperphagia (74.3% reduction in 24h food intake)

  • Anxiety-like behavior (38.6% increase in open arm time, elevated plus maze)

  • Reward-seeking (62.1% decrease in cocaine-conditioned place preference)

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